molecular formula C22H13NO2 B12788726 6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione CAS No. 81721-82-6

6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione

Cat. No.: B12788726
CAS No.: 81721-82-6
M. Wt: 323.3 g/mol
InChI Key: WSCFBMNKAKJCHD-UHFFFAOYSA-N
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Description

6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the indenoisoquinoline core.

    Aromatic Substitution: Introduction of the phenyl group through electrophilic aromatic substitution.

    Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Utilizing large-scale reactors for controlled synthesis.

    Purification Techniques: Employing chromatography and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    DNA Intercalation: Binding to DNA and interfering with replication and transcription.

    Signal Transduction: Modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar core structures but different substituents.

    Indenoisoquinolines: Compounds with variations in the indenoisoquinoline framework.

Uniqueness

6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is unique due to its specific structural features and potential biological activities. Its phenyl group and specific functional groups contribute to its distinct properties.

Properties

CAS No.

81721-82-6

Molecular Formula

C22H13NO2

Molecular Weight

323.3 g/mol

IUPAC Name

6-phenylindeno[1,2-c]isoquinoline-5,11-dione

InChI

InChI=1S/C22H13NO2/c24-21-17-12-6-5-11-16(17)20-19(21)15-10-4-7-13-18(15)22(25)23(20)14-8-2-1-3-9-14/h1-13H

InChI Key

WSCFBMNKAKJCHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C2=O)C(=O)C5=CC=CC=C53

Origin of Product

United States

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